molecular formula C22H27NO3 B14704812 4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 15012-43-8

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid

Katalognummer: B14704812
CAS-Nummer: 15012-43-8
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: LHJLTQUNCCWOQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that features a benzoic acid core with an octyloxy-substituted phenyl group and an imine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid typically involves the condensation reaction between 4-(octyloxy)benzaldehyde and 4-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. The octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Octyloxy)benzoic acid: Similar structure but lacks the imine linkage.

    4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzoic acid: Similar structure with a methoxy group instead of an octyloxy group.

    4-[(E)-{[4-(Butyloxy)phenyl]methylidene}amino]benzoic acid: Similar structure with a butyloxy group.

Uniqueness

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid is unique due to its specific combination of an octyloxy group and an imine linkage, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

15012-43-8

Molekularformel

C22H27NO3

Molekulargewicht

353.5 g/mol

IUPAC-Name

4-[(4-octoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C22H27NO3/c1-2-3-4-5-6-7-16-26-21-14-8-18(9-15-21)17-23-20-12-10-19(11-13-20)22(24)25/h8-15,17H,2-7,16H2,1H3,(H,24,25)

InChI-Schlüssel

LHJLTQUNCCWOQL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.